molecular formula C16H24ClNO2 B563038 Bufuralol-d9 Hydrochloride CAS No. 1173023-51-2

Bufuralol-d9 Hydrochloride

カタログ番号: B563038
CAS番号: 1173023-51-2
分子量: 306.87 g/mol
InChIキー: KJBONRGCLLBWCJ-WWMMTMLWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bufuralol-d9 Hydrochloride is a deuterium-labeled analog of Bufuralol, a non-selective β-adrenergic receptor blocker used in pharmacological and metabolic studies. The deuterated form replaces nine hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry-based assays to improve analytical precision .

特性

IUPAC Name

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-WWMMTMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661831
Record name 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-51-2
Record name 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Isotopic Labeling Techniques

Deuterium integration into bufuralol’s structure focuses on the tert-butyl group, a region critical for metabolic stability. The synthesis begins with the precursor molecule, bufuralol, which undergoes hydrogen-deuterium exchange (HDE) under controlled conditions. Catalytic deuteration using platinum or palladium catalysts in deuterated solvents (e.g., D₂O or deuterated ethanol) facilitates selective replacement of hydrogen atoms.

Key Reaction Parameters:

  • Temperature : 50–80°C to optimize reaction kinetics without degrading the compound.

  • Pressure : Atmospheric or slightly elevated pressures to enhance deuterium gas solubility.

  • Catalyst Load : 5–10% w/w of palladium on carbon (Pd/C) to ensure complete deuteration.

Post-deuteration, the intermediate is treated with hydrochloric acid to form the hydrochloride salt, yielding bufuralol-d9 hydrochloride.

Industrial-Scale Production Workflow

Large-Scale Deuteration

Industrial synthesis scales the laboratory process using continuous-flow reactors to maintain consistent deuterium incorporation. Key steps include:

  • Precursor Preparation : High-purity bufuralol is dissolved in deuterated ethanol.

  • Catalytic Exchange : The solution undergoes continuous-flow deuteration with Pd/C catalysts, ensuring >99% isotopic purity.

  • Acidification : The deuterated product is treated with concentrated HCl to precipitate the hydrochloride salt.

  • Crystallization : Recrystallization in deuterated ethanol removes residual impurities.

Quality Assurance Metrics:

ParameterSpecificationAnalytical Method
Isotopic Purity≥99.0%LC-MS with isotopic tracing
Chemical Purity≥99.5%HPLC-UV at 254 nm
Residual Solvents<0.1% (v/v)GC-FID

Formulation and Stability Considerations

Stock Solution Preparation

This compound requires precise solubilization for analytical applications. Standard protocols recommend:

ParameterValueNotes
Stock Concentration1–10 mMDissolved in DMSO or methanol
Storage Conditions-20°C, desiccatedStable for 6–12 months

Example Preparation Table:

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
13.260.33
516.291.63
1032.583.26

Analytical Validation of Synthetic Batches

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms chemical purity, while LC-MS quantifies deuterium incorporation. Representative chromatograms exhibit a single peak with a retention time of 8.2 minutes, correlating with the reference standard.

Spectroscopic Characterization

  • NMR (¹H and ¹³C) : Absence of proton signals in deuterated regions (e.g., tert-butyl group) confirms complete deuteration.

  • FT-IR : Peaks at 2989 cm⁻¹ (C-H stretch) and 1680 cm⁻¹ (C=O) align with the parent compound’s structure.

Challenges and Optimization

Isotopic Dilution Effects

Batch variability in deuteration efficiency necessitates stringent process controls. Implementing real-time monitoring via inline mass spectrometry reduces deviations, ensuring consistent isotopic enrichment.

Solubility Limitations

This compound exhibits limited aqueous solubility, requiring co-solvents like PEG-300 or Tween 80 for in vivo studies. Pre-formulation solubility screens in DMSO and ethanol guide solvent selection .

化学反応の分析

科学研究への応用

ブフラロール-d9 (塩酸塩) は、科学研究、特に以下の分野で広く使用されています。

    化学: ブフラロールの定量のためのガスクロマトグラフィー質量分析(GC-MS)および液体クロマトグラフィー質量分析(LC-MS)における内部標準として。

    生物学: ブフラロールの代謝と薬物動態に関する研究で。

    医学: βアドレナリン受容体アンタゴニストの開発と試験で。

    工業: ブフラロールを含む医薬品の品質管理と標準化

科学的研究の応用

Pharmacological Research

Mechanism of Action
Bufuralol-d9 Hydrochloride functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline. This action leads to decreased heart rate and blood pressure, making it relevant for cardiovascular research.

Quantification Techniques
Researchers utilize this compound as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its isotopic labeling allows for precise quantification of Bufuralol concentrations in biological samples, facilitating pharmacokinetic studies.

Drug Metabolism Studies

This compound is instrumental in studying drug metabolism and interactions. The presence of deuterium atoms allows for enhanced sensitivity in mass spectrometry analyses, enabling researchers to track metabolic pathways without altering the biological activity of the drug itself.

Table 1: Comparison of Beta-Blockers

Compound NameStructure TypeKey Features
BufuralolNon-selective beta-blockerPartial agonist activity
PropranololNon-selective beta-blockerWidely used for hypertension and anxiety
AtenololSelective beta-1 blockerPrimarily targets heart rate reduction
MetoprololSelective beta-1 blockerCommonly prescribed for cardiovascular issues
CarvedilolNon-selective beta-blockerAlso has alpha-blocking properties

Research Findings
Studies indicate that Bufuralol can influence various metabolic pathways, suggesting potential applications in treating cardiovascular conditions. Its unique properties make it suitable for detailed interaction studies with other drugs and biological molecules.

Clinical Applications

While this compound is primarily used in research settings, its parent compound, Bufuralol, has clinical applications as a treatment for hypertension and other cardiovascular disorders. The insights gained from studies using the deuterated form can lead to improved therapeutic strategies and drug development .

Case Study 1: Pharmacokinetics of Bufuralol

A study assessed the pharmacokinetics of Bufuralol using this compound as an internal standard. The results demonstrated enhanced detection limits and accuracy in quantifying drug concentrations in plasma samples, highlighting its utility in clinical pharmacology.

Case Study 2: Drug Interaction Analysis

Another investigation explored the interactions between this compound and other cardiovascular agents. The findings indicated significant alterations in drug metabolism profiles when combined with selective beta-blockers, underscoring the importance of understanding drug-drug interactions for patient safety and efficacy.

作用機序

類似の化合物との比較

ブフラロール-d9 (塩酸塩) は、分析アプリケーションにおいて利点をもたらす重水素標識によってユニークです。類似の化合物には以下が含まれます。

ブフラロール-d9 (塩酸塩) は、安定性の向上と分析方法における内部標準としての有用性によって際立っています.

類似化合物との比較

Key Properties :

  • CAS Number: 59652-29-8 (consistent across multiple sources) . Note: cites CAS 1173023-51-2, which may refer to a distinct batch or a documentation error.
  • Molecular Weight: 306.88 g/mol (vs. 261.36 g/mol for non-deuterated Bufuralol) .
  • Purity : ≥98% (HPLC-confirmed) .
  • Storage : +4°C, shipped on wet ice .

Deuterated compounds like Bufuralol-d9 Hydrochloride are critical for studying drug metabolism, pharmacokinetics, and enzymatic stability due to deuterium’s ability to retard metabolic degradation via the kinetic isotope effect .

Structural and Isotopic Analogues

Bufuralol (Non-Deuterated)
  • CAS : 54340-62-4
  • Molecular Weight : 261.36 g/mol .
  • Key Differences :
    • Lacks deuterium substitution, leading to faster hepatic metabolism.
    • Used as a reference compound in studies comparing metabolic pathways with its deuterated counterpart .
1’-Hydroxy Bufuralol-d9
  • CAS : 24697-74-3
  • Role : A deuterated metabolite of Bufuralol, critical for mapping phase I metabolism (e.g., cytochrome P450-mediated hydroxylation) .
Bupropion-d9 Hydrochloride
  • CAS : 1189725-26-5
  • Molecular Weight : ~306.88 g/mol (deuterated analog of Bupropion, an antidepressant) .
  • Comparison :
    • Both are deuterated hydrochlorides used as internal standards.
    • Bufuralol-d9 targets β-blocker metabolism, while Bupropion-d9 focuses on CNS drug assays .

Pharmacokinetic and Analytical Comparisons

Table 1: Comparative Data for this compound and Related Compounds
Compound CAS Number Molecular Weight (g/mol) Purity Storage Conditions Primary Application
This compound 59652-29-8 306.88 ≥98% +4°C Metabolic studies, β-blocker assays
Bufuralol 54340-62-4 261.36 N/A N/A Pharmacological reference
Bupropion-d9 Hydrochloride 1189725-26-5 ~306.88 99.35% -20°C Antidepressant quantification
Benazepril Hydrochloride 86541-74-4 460.96 ≥98% +4°C ACE inhibitor research
Key Findings:
  • Metabolic Stability: Bufuralol-d9 exhibits prolonged half-life compared to non-deuterated Bufuralol due to deuterium’s isotope effect .
  • Analytical Utility: Both Bufuralol-d9 and Bupropion-d9 are used in HPLC and LC-MS/MS methods. For example, Verapamil Hydrochloride’s USP monograph () highlights similar orthogonal identification techniques (UV spectrum matching, retention time alignment) applicable to deuterated analogs.
  • Storage Stability : Bufuralol-d9 requires +4°C storage, whereas Bupropion-d9 is stored at -20°C, suggesting differences in thermal sensitivity .

生物活性

Bufuralol-d9 Hydrochloride is a deuterated derivative of bufuralol, a non-selective beta-adrenoceptor antagonist. This compound is primarily utilized in pharmacological research and drug development due to its unique isotopic labeling, which enhances analytical precision in biological studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H15_{15}D9_9ClNO2_2
  • Molecular Weight : 306.88 g/mol
  • CAS Number : 1173023-51-2

The presence of deuterium atoms (D) in the structure allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research .

Bufuralol-d9 functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as norepinephrine and epinephrine on both β₁ and β₂ adrenergic receptors. This blockade results in several physiological effects:

  • Decreased Heart Rate : By inhibiting β₁ receptors in the heart, Bufuralol-d9 reduces heart rate and myocardial oxygen demand.
  • Lowered Blood Pressure : The compound also exerts peripheral vasodilatory effects through β₂ receptor inhibition, contributing to reduced blood pressure .

Pharmacological Applications

This compound is primarily employed in research settings for the following purposes:

  • Quantification of Bufuralol : Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to measure bufuralol concentrations accurately.
  • Pharmacokinetic Studies : Its isotopic labeling facilitates detailed investigations into drug metabolism and interactions with other compounds .

Pharmacokinetics

Research indicates that Bufuralol-d9 exhibits similar pharmacokinetic properties to its parent compound, bufuralol. Notable findings include:

  • Metabolism : Bufuralol is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates bufuralol at the 1′ position. Bufuralol-d9 serves as a substrate for measuring CYP2D6 activity during drug interaction studies .

Clinical Studies

Clinical studies have demonstrated the efficacy of bufuralol in managing cardiovascular conditions. For instance:

  • In anesthetized feline models, bufuralol administration at doses of 0.3 and 1 mg/kg resulted in significant decreases in mean arterial blood pressure and increases in abdominal aortic blood flow .

Comparative Analysis with Other Beta-Blockers

A comparison table highlights the differences between this compound and other commonly used beta-blockers:

Compound NameTypeKey Features
Bufuralol-d9Non-selective beta-blockerStable isotope labeled for analytical precision
PropranololNon-selective beta-blockerWidely used for hypertension and anxiety
AtenololSelective beta-1 blockerPrimarily targets heart rate reduction
MetoprololSelective beta-1 blockerCommonly prescribed for cardiovascular issues
CarvedilolNon-selective beta-blockerAlso has alpha-blocking properties

Bufuralol-d9’s unique isotopic labeling allows for enhanced analytical capabilities compared to traditional compounds, enabling more precise studies on drug metabolism without altering biological activity .

Q & A

Q. How can researchers design experiments to study the pharmacokinetic (PK) behavior of this compound in preclinical models?

  • Methodological Answer : Use a 3×3 factorial design to assess dose-linear PK. Variables include administration routes (oral vs. intravenous) and sampling intervals (0–24 hours). Measure plasma concentrations via LC-MS/MS and calculate parameters like AUC, Cmax, and half-life. Cross-validate results with non-deuterated analogs to isolate isotopic effects .

Q. What strategies resolve contradictions in metabolic pathway data for this compound?

  • Methodological Answer : If in vitro (e.g., liver microsomes) and in vivo (rodent) metabolic profiles conflict, perform tracer studies using dual-labeled (deuterium and carbon-14) compounds. Compare metabolite formation rates and use enzyme inhibition assays (CYP450 isoforms) to identify rate-limiting steps. Replicate findings across species to distinguish species-specific metabolism .

Q. How can experimental designs optimize formulation stability for this compound in aqueous solutions?

  • Methodological Answer : Apply a 3² full factorial design to test pH (3–7) and excipient concentrations (e.g., cyclodextrins). Monitor degradation kinetics via accelerated stability testing (40°C/75% RH). Use response surface methodology to identify optimal conditions, validated by Fourier-transform infrared spectroscopy (FTIR) for structural integrity .

Q. What methodologies address discrepancies in receptor-binding assays involving this compound?

  • Methodological Answer : If binding affinity (Ki) values vary across studies, standardize assay conditions: buffer composition (e.g., Tris-HCl vs. phosphate), temperature (25°C vs. 37°C), and radioligand purity. Conduct saturation and competition binding assays in parallel, using statistical tools like Bland-Altman analysis to quantify variability .

Q. How do isotopic effects of deuterium in this compound influence its pharmacological activity?

  • Methodological Answer : Compare dose-response curves of deuterated and non-deuterated compounds in functional assays (e.g., adrenergic receptor activation). Use quantum mechanical calculations to predict deuterium’s impact on hydrogen bonding and metabolic enzymes. Validate via in vivo efficacy studies in disease models .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratories?

  • Methodological Answer : Follow GHS hazard guidelines: use fume hoods for weighing solids, wear nitrile gloves, and avoid inhalation. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Maintain a safety data sheet (SDS) with emergency contact protocols .

Q. How should researchers validate the stability of this compound under extreme experimental conditions?

  • Methodological Answer : Subject the compound to stress testing: UV light (ICH Q1B guidelines), oxidative (H2O2), and thermal (40–60°C) conditions. Analyze degradation products using high-resolution MS and NMR. Establish stability-indicating HPLC methods with peak purity thresholds (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bufuralol-d9 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Bufuralol-d9 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。